molecular formula C17H15NO5 B5121750 2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene

2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene

Cat. No.: B5121750
M. Wt: 313.30 g/mol
InChI Key: WNLXHAIVUGPIHK-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-3-nitro-2H-chromene is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a nitro group at the 3-position and two methoxy groups at the 2- and 3-positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene typically involves the condensation of 2,3-dimethoxybenzaldehyde with nitroacetophenone under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and ethanol or methanol as the solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-3-nitro-2H-chromene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 2-(2,3-Dimethoxyphenyl)-3-amino-2H-chromene.

    Oxidation: 2-(2,3-Dimethoxyphenyl)-3-nitrobenzaldehyde or 2-(2,3-Dimethoxyphenyl)-3-nitrobenzoic acid.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-3-nitro-2H-chromene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the methoxy groups may enhance the compound’s ability to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different core structure.

    3-(5-Bromo-2,3-dimethoxyphenyl)-[1,2,4]oxadiazole: A compound with similar methoxy substitutions and additional functional groups.

Uniqueness

2-(2,3-Dimethoxyphenyl)-3-nitro-2H-chromene is unique due to its chromene core combined with the nitro and methoxy functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-21-15-9-5-7-12(17(15)22-2)16-13(18(19)20)10-11-6-3-4-8-14(11)23-16/h3-10,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLXHAIVUGPIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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